Structural Differentiation from the Closest Positional Isomer (3,4‑Dimethyl vs. 3,5‑Dimethyl Anilide)
The compound bearing a 3,4‑dimethylanilide group is structurally distinct from its 3,5‑dimethyl positional isomer. Although no head‑to‑head biochemical data are publicly available for this specific compound, the closely related thienopyrrole carboxamide series in EP1784409 demonstrates that the exact position of methyl substituents on the terminal aryl ring dictates the conformation of the carboxamide side chain and, consequently, the complementarity with the CK1ε ATP‑binding pocket . In that patent family, compounds with 3,4‑disubstitution patterns consistently display different IC₅₀ values from their 3,5‑counterparts, with differences reaching 10‑ to 50‑fold in isolated examples .
| Evidence Dimension | Positional isomerism: 3,4‑dimethylanilide vs. 3,5‑dimethylanilide |
|---|---|
| Target Compound Data | 3,4‑Dimethylanilide substitution; CAS 1291842‑12‑0; MW 372.49; logP 6.42 |
| Comparator Or Baseline | 3,5‑Dimethylanilide positional isomer (ChemDiv catalog); identical core scaffold with altered anilide geometry |
| Quantified Difference | No head‑to‑head IC₅₀ data available for the target compound; patent class evidence indicates 10‑ to ≥50‑fold potency shifts across 3,4‑ vs. 3,5‑analogs |
| Conditions | CK1ε enzymatic inhibition assays (EP1784409 patent examples); exact assay conditions not disclosed for the target compound |
Why This Matters
A scientist sourcing this compound for CK1ε‑focused screening must select the 3,4‑dimethyl isomer specifically, because SAR data from the patent family show that a 3,5‑dimethyl substitution cannot be assumed to yield equivalent potency.
- [1] Aventisub LLC. EP1784409, 2005. Comparative IC₅₀ data for thienopyrrole carboxamide analogs with varying anilide substitution patterns. View Source
